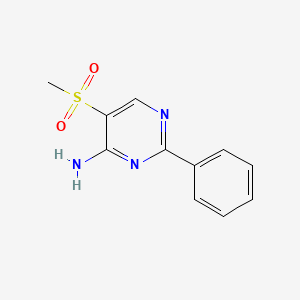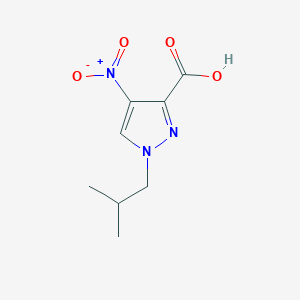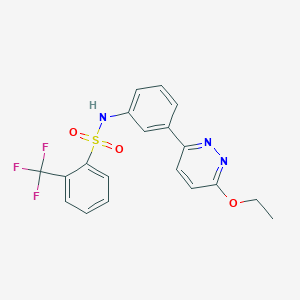
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the protein PDK1. PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in many cellular processes such as cell growth, proliferation, and survival.
Mechanism of Action
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide targets PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PDK1, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can block the activation of Akt and downstream signaling pathways, leading to the inhibition of cell growth and survival. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can inhibit cell growth and induce apoptosis. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can improve glucose tolerance and insulin sensitivity, potentially leading to improved metabolic health.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for PDK1. This allows researchers to study the effects of PDK1 inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is its potential toxicity, as it can induce apoptosis in both cancer and non-cancer cells. Therefore, careful consideration must be given to the dosage and duration of treatment in lab experiments.
Future Directions
There are several future directions for the study of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in combination with other cancer treatments. Another direction is to study the effects of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide on other cellular processes beyond the PI3K/Akt/mTOR signaling pathway. Additionally, the development of more potent and selective PDK1 inhibitors could lead to improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide involves several steps, including the preparation of the pyridazine intermediate and the coupling of the sulfonamide and trifluoromethylbenzene groups. The final product is obtained through a purification process using chromatography. The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-2-28-18-11-10-16(23-24-18)13-6-5-7-14(12-13)25-29(26,27)17-9-4-3-8-15(17)19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRZCHWEYNZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)
![N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide](/img/structure/B2899352.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2899355.png)
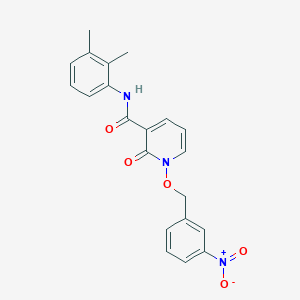
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2899359.png)
![(4-Methoxyphenyl){2-[(4-methylphenyl)amino]pteridin-4-yl}amine](/img/structure/B2899360.png)

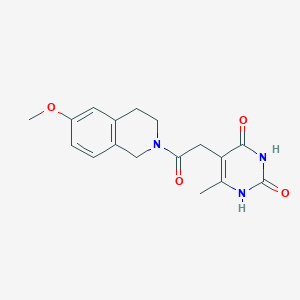

![N-({2'-methoxy-[1,1'-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide](/img/structure/B2899365.png)

